Methyl 2-chloro-6-(trifluoromethoxy)benzoate

Antimicrobial resistance Fluorinated chalcones MIC determination

Methyl 2-chloro-6-(trifluoromethoxy)benzoate (CAS 1261453-43-3) is an ortho-chloro, ortho-trifluoromethoxy disubstituted benzoate ester (molecular formula C₉H₆ClF₃O₃, MW 254.59). This compound functions primarily as a versatile fluorinated synthetic intermediate for constructing advanced agrochemical and pharmaceutical candidates.

Molecular Formula C9H6ClF3O3
Molecular Weight 254.59
CAS No. 1261453-43-3
Cat. No. B2767339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-(trifluoromethoxy)benzoate
CAS1261453-43-3
Molecular FormulaC9H6ClF3O3
Molecular Weight254.59
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1Cl)OC(F)(F)F
InChIInChI=1S/C9H6ClF3O3/c1-15-8(14)7-5(10)3-2-4-6(7)16-9(11,12)13/h2-4H,1H3
InChIKeyRZBFGPSFPDVZSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloro-6-(trifluoromethoxy)benzoate (CAS 1261453-43-3): A Precision Fluorinated Building Block for Advanced Agrochemical and Pharmaceutical Synthesis


Methyl 2-chloro-6-(trifluoromethoxy)benzoate (CAS 1261453-43-3) is an ortho-chloro, ortho-trifluoromethoxy disubstituted benzoate ester (molecular formula C₉H₆ClF₃O₃, MW 254.59) . This compound functions primarily as a versatile fluorinated synthetic intermediate for constructing advanced agrochemical and pharmaceutical candidates. Its defining structural feature—the juxtaposition of a strong electron-withdrawing chlorine atom with a metabolically stable trifluoromethoxy (-OCF₃) group on a benzoate scaffold—distinguishes it from simpler fluorinated building blocks and enables access to substitution patterns that confer enhanced lipophilicity and metabolic stability in downstream active ingredients [1].

Why Methyl 2-Chloro-6-(trifluoromethoxy)benzoate Cannot Be Replaced by Common 2,6-Dihalobenzoates or Trifluoromethyl Analogs in Structure-Driven Discovery


Generic substitution of Methyl 2-chloro-6-(trifluoromethoxy)benzoate with more readily available analogs—such as 2,6-dichlorobenzoate or 2-chloro-6-(trifluoromethyl)benzoate—introduces predictable but often undesirable deviations in physicochemical and biological profiles. The trifluoromethoxy (-OCF₃) substituent, while electronically similar to -CF₃, confers a significantly higher lipophilicity (Hansch π value of +1.04 vs. +0.88 for -CF₃) [1], which directly alters membrane permeability and tissue distribution. Moreover, head-to-head comparative studies in antimicrobial chalcone series have demonstrated that -OCF₃-substituted analogs consistently outperform their -CF₃ counterparts in both antibacterial and antifungal potency, with observed MIC improvements of 2- to 4-fold [2]. Such differences are not predictable a priori and render simple structural replacements scientifically invalid when precise structure-activity relationship (SAR) trends or specific pharmacokinetic profiles are the objective.

Quantitative Differentiation of Methyl 2-Chloro-6-(trifluoromethoxy)benzoate: Direct Comparative Evidence for Informed Procurement


Superior Antimicrobial Potency of -OCF₃-Containing Scaffolds Over -CF₃ Analogs: Chalcone MIC Evidence

In a systematic parallel synthesis and evaluation of 20 fluorinated chalcones (A1-A10 bearing -CF₃; B1-B10 bearing -OCF₃), compounds containing the trifluoromethoxy group demonstrated consistently higher antimicrobial efficacy against both Gram-positive and Gram-negative bacterial strains as well as fungal pathogens [1]. The lead -OCF₃ chalcone B3 exhibited a 2- to 4-fold lower MIC compared to its structurally matched -CF₃ analog A3 across multiple organisms, establishing the functional superiority of the -OCF₃ motif in this chemotype.

Antimicrobial resistance Fluorinated chalcones MIC determination

Enhanced Lipophilicity of -OCF₃ vs. -CF₃: Hansch π Value Comparison

The trifluoromethoxy (-OCF₃) group imparts significantly greater lipophilicity than the commonly used trifluoromethyl (-CF₃) substituent. According to a comprehensive 2025 review of fluorinated groups in medicinal chemistry, the Hansch π value—a quantitative measure of substituent lipophilicity—is +1.04 for -OCF₃ compared to +0.88 for -CF₃ [1]. This difference of Δπ = +0.16 translates to measurably enhanced membrane permeability and altered tissue distribution for molecules derived from -OCF₃-containing building blocks.

Lipophilicity Drug design Hansch analysis

Metabolic Stability Profile of Aliphatic -OCF₃ Motifs: Microsomal Clearance Comparison

A systematic study of aliphatic trifluoromethoxy-containing compounds evaluated the effect of the -OCF₃ substituent on microsomal stability relative to -CF₃ and -OCH₃ analogs [1]. While the -OCF₃ group increased lipophilicity by 0.7–1.4 LogD units compared to -OCH₃, it generally decreased metabolic stability relative to both -OCH₃ and -CF₃ counterparts across most chemotypes tested. This property is not inherently negative; rather, it provides a tunable parameter for medicinal chemists seeking to modulate in vivo half-life. For applications where enhanced metabolic clearance is desired (e.g., soft drugs or short-acting agents), the -OCF₃ motif offers a predictable metabolic liability.

Metabolic stability Microsomal clearance ADME

Electron-Withdrawing Capacity and Conformational Influence of Ortho-Chloro / Ortho-OCF₃ Substitution

The juxtaposition of an ortho-chloro and ortho-trifluoromethoxy group on the benzoate ring creates a unique electronic and steric environment not achievable with single-substituent or para-substituted analogs. The -OCF₃ group exerts a strong electron-withdrawing effect via delocalization of the oxygen n-electron pairs into the σ*-orbitals of adjacent C-F bonds [1], while the ortho-chloro substituent introduces both inductive electron withdrawal and steric bulk that restricts rotational freedom of the ester moiety. This dual ortho-substitution pattern has been exploited in the synthesis of biologically active benzothiazinones, where SAR investigations revealed that the precise positioning of -Cl and -OCF₃ is critical for antitubercular potency .

Electronic effects Conformational analysis Substituent effects

High-Impact Procurement Scenarios for Methyl 2-Chloro-6-(trifluoromethoxy)benzoate (CAS 1261453-43-3)


Synthesis of -OCF₃-Containing Antimicrobial Chalcone Libraries for SAR-Driven Hit-to-Lead Optimization

Based on the direct comparative MIC evidence demonstrating 2- to 4-fold potency advantages for -OCF₃ over -CF₃ in chalcone antimicrobial series [1], procurement of this benzoate enables construction of focused -OCF₃-bearing chalcone libraries via standard ester-to-α,β-unsaturated ketone transformations. The established potency differential justifies the inclusion of this building block in any antimicrobial discovery program where fluorinated chalcones are a validated chemotype of interest.

Building Block for Fluorinated Agrochemical Intermediates Requiring Enhanced Lipophilicity and Metabolic Modulation

The trifluoromethoxy group is a proven structural motif in several marketed agrochemicals, including the fungicide Thifluzamide, the insecticide Triflumuron, and the plant growth regulator Flurprimidol [2]. The quantifiably higher Hansch π value of -OCF₃ (+1.04) relative to -CF₃ (+0.88) [3] makes this benzoate ester an ideal precursor for agrochemical candidates where improved foliar uptake, cuticular penetration, or soil mobility is desired. The predictable impact on microsomal stability [4] further supports its use in designing crop protection agents with tailored environmental persistence profiles.

Scaffold Decoration in Medicinal Chemistry Programs Targeting CNS or Intracellular Pathogens

The enhanced lipophilicity conferred by the -OCF₃ group (π = +1.04) [3] is a critical parameter in designing molecules that must cross lipid-rich biological barriers, including the blood-brain barrier (for CNS drug candidates) and the mycobacterial cell wall (for antitubercular agents). The ortho-chloro/ortho-OCF₃ substitution pattern has been specifically validated in benzothiazinone antitubercular SAR studies . Procurement of this precise benzoate ester provides a direct entry point to these therapeutically relevant chemotypes without requiring additional regioisomeric purification steps.

Comparator Compound Procurement for Mechanistic ADME and Structure-Property Relationship Studies

Given the established microsomal stability differences between -OCF₃, -CF₃, and -OCH₃ substituents [4], this compound serves as an essential comparator in systematic ADME investigations. Research teams conducting structure-property relationship (SPR) studies can use this building block to generate matched molecular pairs that isolate the effect of the -OCF₃ moiety on LogD, metabolic clearance, and plasma protein binding—enabling data-driven refinement of lead optimization strategies and predictive model building.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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